molecular formula C33H43F2N5O3 B13436140 TSR-011-isomer

TSR-011-isomer

Cat. No.: B13436140
M. Wt: 595.7 g/mol
InChI Key: GZYCQQBRSRIFII-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TSR-011-isomer involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often not disclosed in public literature. general synthetic methods for similar compounds typically involve:

    Formation of Intermediates: This step involves the preparation of key intermediates through various organic reactions such as nucleophilic substitution, condensation, and cyclization.

    Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under controlled temperatures and pressures.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

TSR-011-isomer undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

TSR-011-isomer has a wide range of applications in scientific research, including:

Properties

Molecular Formula

C33H43F2N5O3

Molecular Weight

595.7 g/mol

IUPAC Name

3,5-difluoro-N-[6-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-1-[4-(propan-2-ylcarbamoyl)cyclohexyl]benzimidazol-2-yl]benzamide

InChI

InChI=1S/C33H43F2N5O3/c1-20(2)36-30(41)22-6-8-27(9-7-22)40-29-15-21(19-39-13-11-24(12-14-39)33(3,4)43)5-10-28(29)37-32(40)38-31(42)23-16-25(34)18-26(35)17-23/h5,10,15-18,20,22,24,27,43H,6-9,11-14,19H2,1-4H3,(H,36,41)(H,37,38,42)

InChI Key

GZYCQQBRSRIFII-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1CCC(CC1)N2C3=C(C=CC(=C3)CN4CCC(CC4)C(C)(C)O)N=C2NC(=O)C5=CC(=CC(=C5)F)F

Origin of Product

United States

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